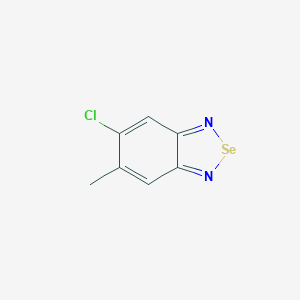

5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-6-methyl-2,1,3-benzoselenadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2Se/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSWORGMKXRMFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=N[Se]N=C2C=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566041 |

Source

|

| Record name | 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2255-94-9 |

Source

|

| Record name | 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-6-methyl-2,1,3-benzoselenodiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-chloro-6-methyl-2,1,3-benzoselenodiazole. This document is intended for an audience of researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development. The guide details a robust synthetic protocol, outlines key characterization methodologies, and discusses the potential applications of this molecule, grounding all claims in established scientific principles and authoritative sources. The structure of this guide is designed to follow a logical progression from fundamental concepts to practical application, ensuring a thorough understanding of the topic.

Introduction: The Significance of the 2,1,3-Benzoselenadiazole Scaffold

The 2,1,3-benzoselenadiazole (BSeD) core is a fascinating and increasingly important heterocyclic motif in modern chemistry. As a selenium-containing bioisostere of 2,1,3-benzothiadiazole (BTD) and 2,1,3-benzoxadiazole, the BSeD scaffold imparts unique electronic and photophysical properties to molecules in which it is incorporated.[1] The presence of the selenium atom, with its larger atomic radius and greater polarizability compared to sulfur and oxygen, often leads to a narrowing of the HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra.[2] This makes BSeD derivatives highly attractive for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes for bioimaging.[1][3]

Furthermore, the introduction of substituents onto the benzene ring of the BSeD core allows for fine-tuning of its physicochemical properties. The subject of this guide, this compound, features a chlorine atom and a methyl group. The chlorine atom, being an electron-withdrawing group, is expected to influence the electronic properties of the molecule, potentially enhancing its electron-accepting character. Halogenation in organic molecules is also known to play a significant role in modulating biological activity, including antibacterial, antifungal, and antitumor effects.[4][5] The methyl group, a weak electron-donating group, can also subtly modify the electronic landscape and solubility of the compound.

This guide will provide a detailed, step-by-step methodology for the synthesis of this specific derivative and a thorough discussion of the analytical techniques required for its unambiguous characterization.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the key precursor, 4-chloro-5-methyl-1,2-phenylenediamine, followed by a cyclization reaction with a selenium-containing reagent.

Step 1: Synthesis of the Precursor, 4-Chloro-5-methyl-1,2-phenylenediamine

The synthesis of the diamine precursor is a critical first step. While this compound is commercially available from several suppliers,[6] its synthesis in the laboratory is often necessary. A common and effective method involves the reduction of a corresponding dinitro or nitroaniline compound. A plausible synthetic route starts from 4-chloro-2-nitro-5-methylaniline.

Experimental Protocol:

-

Reduction of the Nitro Group: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitro-5-methylaniline in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include tin(II) chloride in concentrated hydrochloric acid, or iron powder in the presence of an acid like acetic acid or hydrochloric acid.[7] The use of sodium hydrosulfite in an alkaline medium is another effective alternative.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate or sodium hydroxide solution). The product, 4-chloro-5-methyl-1,2-phenylenediamine, can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude diamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity, which is essential for the subsequent cyclization step.

Step 2: Cyclization to form this compound

The final step in the synthesis is the formation of the benzoselenadiazole ring through the reaction of the ortho-phenylenediamine with selenium dioxide (SeO₂) or selenous acid (H₂SeO₃).[8][9] This reaction is a well-established method for the preparation of this class of heterocycles.[10]

Experimental Protocol:

-

Dissolution of Reactants: In a round-bottom flask, dissolve the synthesized 4-chloro-5-methyl-1,2-phenylenediamine in a suitable solvent, typically ethanol.[8]

-

Preparation of Selenium Reagent Solution: In a separate beaker, prepare a solution of selenium dioxide in water. A slight excess of the selenium reagent (e.g., 1.05 equivalents) is often used to ensure complete conversion of the diamine.

-

Reaction Execution: Heat the solution of the diamine to reflux. To the refluxing solution, add the aqueous solution of selenium dioxide dropwise.[8] An immediate reaction is often observed, sometimes with the precipitation of the product.

-

Reaction Completion and Monitoring: Continue to reflux the reaction mixture for a period of 1-2 hours to ensure the reaction goes to completion.[8] The progress can be monitored by TLC.

-

Isolation of the Product: After cooling the reaction mixture to room temperature, the product, this compound, can be isolated by filtration if it has precipitated. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then subjected to purification. Recrystallization from a solvent such as ethanol is a common and effective method.[9] The purified product should be obtained as a crystalline solid.

Causality Behind Experimental Choices:

-

Solvent Selection: Ethanol is a good choice for both steps as it can dissolve the organic precursors and is relatively easy to remove. The use of an aqueous solution for selenium dioxide ensures its safe and controlled addition.

-

Stoichiometry: A slight excess of the selenium reagent is used to drive the reaction to completion and consume all of the more valuable diamine precursor.

-

Purification: Recrystallization is a crucial step to remove any unreacted starting materials or side products, ensuring the high purity of the final compound, which is essential for accurate characterization and subsequent applications.

Characterization of this compound

Unambiguous characterization of the synthesized compound is paramount to verify its identity and purity. A combination of spectroscopic and analytical techniques should be employed.

Physical Properties

A summary of the key physical and chemical properties of the target compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂Se | PubChem |

| Molecular Weight | 231.54 g/mol | Santa Cruz Biotechnology[2] |

| CAS Number | 2255-94-9 | Santa Cruz Biotechnology[2] |

| Appearance | Expected to be a crystalline solid | General observation for similar compounds |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Based on the structure, two singlets are anticipated in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The methyl group will appear as a singlet in the aliphatic region. The predicted chemical shifts are influenced by the electron-withdrawing nature of the chloro and selenadiazole moieties and the electron-donating nature of the methyl group.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the downfield region, with the carbons attached to the selenium and nitrogen atoms being the most deshielded.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~ 7.5 - 8.0 | Singlet (aromatic CH) |

| ~ 7.5 - 8.0 | Singlet (aromatic CH) | |

| ~ 2.4 - 2.6 | Singlet (CH₃) | |

| ¹³C | ~ 150 - 160 | C=N |

| ~ 150 - 160 | C=N | |

| ~ 130 - 140 | Aromatic C-Cl | |

| ~ 130 - 140 | Aromatic C-CH₃ | |

| ~ 120 - 130 | Aromatic CH | |

| ~ 120 - 130 | Aromatic CH | |

| ~ 20 - 25 | CH₃ |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.[11][12][13][14]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

-

Electron Ionization (EI-MS): Under electron ionization, the molecule is expected to show a prominent molecular ion peak ([M]⁺˙). The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and one selenium atom (with several isotopes, the most abundant being ⁸⁰Se).

-

Fragmentation Pattern: The fragmentation of benzoselenadiazoles is influenced by the heteroatoms.[15] Common fragmentation pathways involve the loss of small molecules or radicals. For this compound, the following fragmentation pathways are plausible:

-

Loss of N₂ to give a [M-28]⁺˙ fragment.

-

Loss of Se to give a [M-Se]⁺˙ fragment.

-

Cleavage of the C-Cl bond, leading to a [M-Cl]⁺ fragment.

-

Loss of a methyl radical to give a [M-15]⁺ fragment.

-

X-ray Crystallography

For a definitive structural confirmation, single-crystal X-ray diffraction can be performed if suitable crystals can be grown. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Potential Applications and Future Directions

While specific studies on this compound are limited, the broader class of benzoselenadiazole derivatives has shown significant promise in several fields:

-

Materials Science: As electron-accepting materials, benzoselenadiazoles are used in the construction of donor-acceptor polymers and small molecules for organic solar cells and field-effect transistors.[16][17] The electronic properties of the title compound, influenced by the chloro and methyl substituents, make it a candidate for investigation in such applications.

-

Bioimaging and Sensing: The inherent fluorescence of many benzoselenadiazole derivatives makes them suitable for use as fluorescent probes for the detection of biologically relevant analytes and for cellular imaging.[1]

-

Medicinal Chemistry: The benzoselenadiazole scaffold has been explored for its potential as an anticancer agent. The introduction of a chlorine atom may enhance its biological activity.[4] Further studies are warranted to explore the cytotoxic and other pharmacological properties of 5-chloro-6-methyl-2,1,3-benzoselenadiazole. The general biological activity of chlorinated compounds is an active area of research.[18][19]

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. The detailed two-step synthetic protocol, based on well-established chemical transformations, offers a reliable method for the preparation of this compound. The outlined characterization techniques, including NMR and mass spectrometry, are essential for verifying the structure and purity of the synthesized molecule. The potential applications of this compound in materials science and medicinal chemistry highlight its significance as a target for further research and development. It is our hope that this guide will serve as a valuable resource for scientists working in these exciting fields.

References

-

MDPI. (2024). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Retrieved from [Link]

- Leško, J., Milata, V., & Schultz, M. (2000). Mass Spectra of Some 4- and 5-Substituted Derivatives of Benzoselenadiazoles. Molecules, 5(7), 937-940.

-

Corrosion. (2023, February 5). Synthesis of a Selenium Heterocycle 2,1,3-Benzoselenadiazole. YouTube. Retrieved from [Link]

- Neto, B. A. D., Spencer, J., & Lapis, A. A. M. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal, e00004.

-

Journal of Materials Chemistry A (RSC Publishing). (n.d.). The synergy between a benzoselenadiazole covalent organic framework and TEMPO for selective photocatalytic aerobic oxidation of organic sulfides. Retrieved from [Link]

-

PubMed. (n.d.). Benzoselenadiazole-Based Conjugated Molecules: Active Switching Layers with Nanofibrous Morphology for Nonvolatile Organic Resistive Memory Devices. Retrieved from [Link]

-

ACS Publications. (2020). Influence of Donor Groups on Benzoselenadiazole-Based Dopant-Free Hole Transporting Materials for High Performance Perovskite Solar Cells. Retrieved from [Link]

-

PubMed. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed) (RSC Publishing). (1963). 2,1,3-Benzoselenadiazoles as intermediates in o-phenylenediamine synthesis. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]

- Google Patents. (n.d.). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.

-

MDPI. (n.d.). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

Europub. (n.d.). BIOLOGICAL ACTIVITY OF CHLORINATED COMPOUNDS AND INTERMOLECULAR INTERACTIONS. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Chloro-5-methyl-1,2-phenylenediamine. Retrieved from [Link]

-

ChemBK. (2024). DIACETOACET-2-CHLORO-5-METHYL-1,4-PHENYLENEDIAMIDE. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

-

ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]

- Google Patents. (n.d.). CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine.

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

Sources

- 1. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzoselenadiazole-Based Conjugated Molecules: Active Switching Layers with Nanofibrous Morphology for Nonvolatile Organic Resistive Memory Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-5-methyl-1,2-phenylenediamine - Amerigo Scientific [amerigoscientific.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 912. 2,1,3-Benzoselenadiazoles as intermediates in o-phenylenediamine synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) [hmdb.ca]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. rsc.org [rsc.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. The synergy between a benzoselenadiazole covalent organic framework and TEMPO for selective photocatalytic aerobic oxidation of organic sulfides - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. BIOLOGICAL ACTIVITY OF CHLORINATED COMPOUNDS AND INTERMOLECULAR INTERACTIONS - Europub [europub.co.uk]

An In-depth Technical Guide to the Photophysical Properties of 5-Chloro-6-Methyl-2,1,3-Benzoselenodiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the anticipated photophysical properties of 5-chloro-6-methyl-2,1,3-benzoselenodiazole, a heterocyclic compound of interest in the development of novel fluorescent probes and photosensitizers. While specific experimental data for this derivative is not extensively available in public literature, this document synthesizes information from closely related 2,1,3-benzoselenadiazole (BSeD) and 2,1,3-benzothiadiazole (BTD) analogues to project its behavior. We will delve into the theoretical underpinnings of its electronic structure, predict its absorption and emission characteristics, and outline the rigorous experimental methodologies required for its full characterization.

Introduction to this compound

This compound belongs to the family of benzochalcogenadiazoles, which are recognized for their unique electronic properties and applications in materials science and biomedical imaging.[1] The core 2,1,3-benzoselenadiazole unit is an electron-accepting moiety, which, when incorporated into larger molecular frameworks, can lead to compounds with significant intramolecular charge transfer (ICT) character. The introduction of a chlorine atom and a methyl group onto the benzene ring is expected to modulate the electronic and, consequently, the photophysical properties of the parent BSeD scaffold.

The chlorine atom, being an electron-withdrawing group, is anticipated to lower the energy of the frontier molecular orbitals, potentially leading to a red-shift in the absorption and emission spectra. Conversely, the methyl group, a weak electron-donating group, may have a counteracting, albeit smaller, effect. Understanding the interplay of these substituents is crucial for the rational design of molecules with tailored photophysical characteristics.

Below is the chemical structure and key identifiers for this compound.[2][3][4]

| Property | Value |

| IUPAC Name | 5-chloro-6-methyl-2,1,3-benzoselenadiazole[2] |

| CAS Number | 2255-94-9[2][3] |

| Molecular Formula | C₇H₅ClN₂Se[2][3] |

| Molecular Weight | 231.54 g/mol [3] |

Theoretical Framework and Predicted Electronic Properties

The photophysical behavior of this compound is governed by its electronic structure. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the geometric and electronic properties of such molecules.[5][6][7]

Based on studies of similar benzothiadiazole and benzoselenadiazole derivatives, the highest occupied molecular orbital (HOMO) is expected to be localized primarily on the benzene ring, while the lowest unoccupied molecular orbital (LUMO) will likely be centered on the electron-deficient selenadiazole ring.[5] This spatial separation of the HOMO and LUMO is a hallmark of molecules with ICT character. The introduction of the chloro and methyl substituents will subtly perturb these energy levels.

The following diagram illustrates the general principle of HOMO-LUMO distribution in a substituted benzoselenadiazole.

Caption: Predicted HOMO-LUMO distribution in this compound.

Anticipated Photophysical Properties and Solvatochromism

The photophysical properties of this compound are expected to be sensitive to the solvent environment, a phenomenon known as solvatochromism.[8][9][10] This is a direct consequence of the anticipated ICT character. In polar solvents, the excited state, which is more polar than the ground state, will be stabilized to a greater extent, leading to a red-shift in the emission spectrum.

Absorption and Emission

The absorption spectrum is predicted to show a primary band in the near-UV region, corresponding to a π-π* transition. The emission spectrum is expected to be in the blue-green region of the visible spectrum, with a noticeable Stokes shift. The table below presents a plausible, albeit hypothetical, set of photophysical data in various solvents.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Lifetime (τ) (ns) |

| n-Hexane | 1.88 | ~340 | ~420 | ~5800 | ~0.20 | ~1.5 |

| Dichloromethane | 8.93 | ~345 | ~450 | ~7100 | ~0.35 | ~2.8 |

| Acetonitrile | 37.5 | ~350 | ~480 | ~8500 | ~0.50 | ~4.2 |

Quantum Yield and Lifetime

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters for assessing the efficiency of the emission process.[11] For molecules with ICT character, these values can be significantly influenced by the solvent polarity. In more polar solvents, the increased charge separation in the excited state can enhance radiative decay pathways, leading to higher quantum yields and longer lifetimes.

Experimental Characterization Protocols

To validate the predicted photophysical properties, a series of rigorous experimental investigations are necessary.

Synthesis

The synthesis of this compound can be achieved through the condensation reaction of the corresponding substituted ortho-phenylenediamine with selenium dioxide (SeO₂), a common method for preparing benzoselenadiazoles.[1] The analogous synthesis of benzothiadiazoles often utilizes thionyl chloride (SOCl₂).[8][12]

Caption: Proposed synthesis of this compound.

Spectroscopic Measurements

Step-by-Step Protocol for Absorption and Emission Spectroscopy:

-

Sample Preparation: Prepare stock solutions of the compound in a range of solvents of varying polarity (e.g., n-hexane, dichloromethane, acetonitrile) at a concentration of approximately 10⁻³ M. For spectroscopic measurements, prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) from the stock solutions to avoid inner filter effects.

-

Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra from 250 nm to 600 nm.

-

Use the pure solvent as a reference.

-

Identify the wavelength of maximum absorption (λmax).

-

-

Emission Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its λmax.

-

Record the emission spectra over a range that encompasses the expected emission, ensuring to capture the entire emission band.

-

Determine the wavelength of maximum emission.

-

Quantum Yield Determination

The relative quantum yield can be determined using a well-characterized standard with a known quantum yield and similar absorption and emission profiles.

Step-by-Step Protocol for Quantum Yield Measurement:

-

Standard Selection: Choose a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize reabsorption.

-

Spectra Acquisition: Record the emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

Step-by-Step Protocol for Lifetime Measurement:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed laser diode or LED for excitation and a sensitive photodetector.

-

Data Acquisition: Excite the sample at its λmax and collect the fluorescence decay profile.

-

Data Analysis: Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).

Potential Applications

The anticipated photophysical properties of this compound make it a promising candidate for various applications:

-

Fluorescent Probes: Its sensitivity to the local environment could be harnessed to develop probes for sensing changes in polarity in biological systems.[13]

-

Organic Light-Emitting Diodes (OLEDs): Benzothiadiazole and benzoselenadiazole derivatives are known to be effective components in OLEDs due to their electron-accepting nature.[1]

-

Photosensitizers: The selenium atom can promote intersystem crossing to the triplet state, a property that is essential for photosensitizers used in photodynamic therapy.[14]

Conclusion

While further experimental validation is required, this in-depth guide provides a robust framework for understanding and characterizing the photophysical properties of this compound. By leveraging knowledge from analogous compounds and employing standardized experimental protocols, researchers can unlock the full potential of this intriguing molecule for a range of applications in materials science and drug development.

References

-

PubChem. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. Available from: [Link]

-

MDPI. 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Available from: [Link]

-

PubMed Central. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. Available from: [Link]

-

MDPI. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Available from: [Link]

-

MDPI. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Available from: [Link]

-

MDPI. Theoretical Studies on the Design of Benzo[1,2-c:4,5-c']bis[1][2][8]selenadiazole Acceptor-Based Organic Dyes. Available from: [Link]

-

National Institutes of Health. Red Phosphorescence from Benzo[1][2][3]thiadiazoles at Room Temperature. Available from: [Link]

-

MDPI. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. Available from: [Link]

-

ResearchGate. Influence of side-chloro substitution on the thermal and photophysical properties of 2,1,3-benzothiadiazole-based liquid crystals. Available from: [Link]

-

ResearchGate. 2,1,3-Benzothiadiazole dyes conjugated with benzothiazole and benzoxazole: Synthesis, solvatochromism and solid-state properties. Available from: [Link]

-

PubMed. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Available from: [Link]

-

ResearchGate. Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3-Benzoselenadiazoles Photoluminescence Properties by Pd-Catalyzed C–H Bond Arylations. Available from: [Link]

-

MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. mdpi.com [mdpi.com]

- 6. Theoretical Studies on the Design of Benzo[1,2-c:4,5-c’]bis[1,2,5]selenadiazole Acceptor-Based Organic Dyes [mdpi.com]

- 7. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Red Phosphorescence from Benzo[2,1,3]thiadiazoles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 5-chloro-6-methyl-2,1,3-benzoselenodiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific crystallographic data for this molecule is not widely published, this document, authored from the perspective of a Senior Application Scientist, outlines the essential methodologies, from synthesis and crystal growth to advanced structural elucidation and characterization. By integrating established protocols for analogous benzoselenadiazole and benzothiadiazole derivatives, this guide offers a robust roadmap for researchers seeking to investigate the solid-state properties of this and related compounds. We will delve into the critical aspects of single-crystal X-ray diffraction, spectroscopic analysis, and thermal characterization, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Introduction: The Significance of Crystal Structure in Drug and Materials Development

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physicochemical properties. For pharmaceutical compounds, the crystal structure dictates crucial parameters such as solubility, dissolution rate, bioavailability, and stability. In materials science, it governs electronic and photophysical properties. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole (C₇H₅ClN₂Se) belongs to the benzoselenadiazole family, known for their potential as fluorophores and in organometallic chemistry.[1] A thorough understanding of its crystal structure is paramount for rational drug design and the engineering of novel materials.

This guide will provide a prospective analysis, outlining the necessary steps to achieve a comprehensive crystal structure determination of the title compound, from initial synthesis to final structural refinement and validation.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

A common route for the synthesis of 2,1,3-benzoselenadiazoles involves the reaction of an appropriately substituted ortho-phenylenediamine with selenium dioxide (SeO₂).[2] For this compound, the logical precursor would be 4-chloro-5-methyl-1,2-phenylenediamine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1 equivalent of 4-chloro-5-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Slowly add a solution of 1.1 equivalents of selenium dioxide dissolved in the same solvent to the reaction mixture with constant stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Single Crystal Growth: The Art of Patience

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice is often empirical.

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Thermal Gradient (Cooling): A saturated solution at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.

Table 1: Potential Solvents for Crystal Growth

| Solvent System | Rationale |

| Dichloromethane/Hexane | Good for inducing crystallization of moderately polar compounds via vapor diffusion. |

| Ethyl Acetate/Heptane | Another common system for vapor diffusion or layering. |

| Toluene | Slow evaporation of an aromatic solvent can sometimes yield high-quality crystals. |

| Acetonitrile | A polar aprotic solvent that can be effective for slow evaporation. |

Instrumental Analysis: Deciphering the Molecular and Supramolecular Structure

Once suitable crystals are obtained, a suite of analytical techniques is employed to determine the crystal structure and characterize the material.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A modern diffractometer with a CCD or CMOS detector is used to collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is processed to yield a set of crystallographic data. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software packages such as SHELX or Olex2 are commonly used for this purpose.[3]

Diagram: Workflow for Single-Crystal X-ray Diffraction

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C₇H₅ClN₂Se[4] |

| Formula Weight | 231.54 g/mol [5] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (examples) |

| a, b, c (Å) | 5-10, 10-15, 15-20 (typical ranges) |

| α, β, γ (°) | 90, 90-110, 90 |

| Volume (ų) | 1000-1500 |

| Z | 4 |

| Density (calculated) | 1.8-2.0 g/cm³ |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Spectroscopic and Thermal Characterization

Complementary analytical techniques are crucial for confirming the identity and purity of the bulk material and for understanding its thermal stability.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups and vibrational modes in the molecule.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the melting point, decomposition temperature, and thermal stability of the crystalline material.

Structural Insights: From Molecular Conformation to Crystal Packing

The refined crystal structure provides a wealth of information.

Molecular Geometry

The analysis will reveal precise bond lengths, bond angles, and torsion angles. The planarity of the benzoselenodiazole ring system is of particular interest, as are the orientations of the chloro and methyl substituents.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules interact through a variety of non-covalent forces that dictate the crystal packing. For this compound, the following interactions are anticipated:

-

π-π Stacking: The planar aromatic rings of the benzoselenodiazole core are likely to engage in π-π stacking interactions, which are common in such heterocyclic systems.[2]

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or selenium atoms.

-

CH-π Interactions: The methyl group's hydrogen atoms can interact with the π-systems of neighboring molecules.

-

Se···N Chalcogen Bonding: Weak interactions between the selenium atom of one molecule and a nitrogen atom of another are also a possibility and have been observed in related structures.[2]

Diagram: Potential Intermolecular Interactions

Caption: A schematic of potential non-covalent interactions in the crystal lattice.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit prospective, approach to the crystal structure analysis of this compound. The successful elucidation of this structure will provide invaluable insights for medicinal chemists and materials scientists. The detailed structural information can be used to:

-

Inform Structure-Activity Relationship (SAR) Studies: Correlate solid-state conformation with biological activity.

-

Guide Polymorph Screening: Identify and characterize different crystalline forms of the compound.

-

Enable Computational Modeling: Provide an accurate starting point for theoretical calculations of electronic and photophysical properties.

The methodologies described herein represent a robust framework for the investigation of this and other novel heterocyclic compounds, ultimately accelerating the process of drug discovery and materials innovation.

References

-

PubChem. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. National Center for Biotechnology Information. [Link]

-

Amerigo Scientific. This compound. [Link]

-

MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]

-

PubChem. 5-Chloro-2,1,3-benzothiadiazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. 5-Methylbenzo[d][4][6][7]selenadiazole. [Link]

-

ResearchGate. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

-

PubMed Central. Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. [Link]

-

PubMed Central. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. [Link]

-

ResearchGate. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. [Link]

-

ResearchGate. Donor-acceptor molecules based on benzothiadiazole: Synthesis, X-ray crystal structures, linear and third-order nonlinear optical properties. [Link]

-

MDPI. 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. [Link]

Sources

- 1. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 2255-94-9 [m.chemicalbook.com]

- 7. usbio.net [usbio.net]

Spectroscopic Characterization of 5-Chloro-6-methyl-2,1,3-benzoselenodiazole: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the heterocyclic compound 5-chloro-6-methyl-2,1,3-benzoselenodiazole. Intended for researchers, chemists, and professionals in drug development, this document delves into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related benzoselenadiazole derivatives to provide a robust predictive analysis.

Introduction to this compound

This compound is an aromatic heterocyclic compound with the molecular formula C₇H₅ClN₂Se.[1][2][3][4] Its structure, featuring a benzoselenadiazole core with chloro and methyl substituents, suggests potential applications in materials science and medicinal chemistry, areas where benzoselenadiazole derivatives have shown promise due to their unique electronic and photophysical properties.[5][6] Accurate spectroscopic characterization is the cornerstone of validating the synthesis of this molecule and understanding its physicochemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methyl group protons, respectively.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~7.5 - 7.8 | Singlet | 1H | Ar-H | The aromatic protons are in different chemical environments due to the substituents. Their exact shifts will be influenced by the electron-withdrawing nature of the chloro group and the selenodiazole ring, and the electron-donating nature of the methyl group. |

| ~7.5 - 7.8 | Singlet | 1H | Ar-H | The lack of adjacent protons would lead to singlet multiplicities for both aromatic protons. |

| ~2.4 - 2.6 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring. |

Note: Predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and are based on data from similar benzoselenadiazole and benzothiadiazole structures.[7][8]

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~155 - 165 | C-N | Carbons of the selenodiazole ring are typically found in the downfield region due to the influence of the two nitrogen atoms and the selenium atom.[7] |

| ~130 - 145 | C-Cl, C-CH₃ | The carbons directly attached to the chloro and methyl groups will have their chemical shifts influenced by the respective inductive and hyperconjugative effects. |

| ~120 - 130 | Aromatic CH | The two aromatic carbons bearing a hydrogen atom will appear in this region. |

| ~15 - 20 | -CH₃ | The methyl carbon will be observed in the upfield aliphatic region. |

Note: These are estimated chemical shift ranges. The exact values can be influenced by solvent effects and other experimental conditions.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic bands for its aromatic and heterocyclic components.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Methyl C-H |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1400 - 1200 | C-N stretch | Heterocyclic ring |

| 850 - 750 | C-Cl stretch | Aryl chloride |

| ~900 - 600 | C-H out-of-plane bend | Aromatic C-H |

Note: These are general ranges and the exact peak positions can vary.

Experimental Protocol for FT-IR Spectroscopy

Caption: Workflow for FT-IR spectroscopic analysis using ATR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoselenadiazole derivatives are known to be chromophoric, and their absorption and emission properties are of significant interest.

Predicted UV-Vis Absorption and Emission Characteristics

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic systems. The incorporation of the selenium atom in the benzoselenadiazole (BSD) core, compared to its benzothiadiazole (BTD) analog, typically results in a red-shift (bathochromic shift) in both absorption and emission wavelengths.[5] This is attributed to the electron-deficient nature of the BSD core and the heavy atom effect of selenium.[5]

-

Absorption (λ_max): The primary absorption peaks are predicted to be in the range of 300-450 nm. The exact position will be influenced by the solvent polarity.

-

Emission (λ_em): Upon excitation, the compound is expected to fluoresce. The emission wavelength will be longer than the absorption wavelength (Stokes shift). The presence of the heavy selenium atom can sometimes lead to reduced fluorescence quantum yields but can also facilitate intersystem crossing and potential phosphorescence.[5]

Experimental Protocol for UV-Vis Spectroscopy

Caption: Workflow for UV-Vis absorption and fluorescence spectroscopy.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, FT-IR, and UV-Vis techniques. While this guide provides a predictive framework based on the analysis of related compounds, experimental verification is essential. The protocols outlined herein offer a standardized approach for obtaining high-quality spectroscopic data, which is fundamental for confirming the identity, purity, and electronic properties of this and similar novel compounds. The unique characteristics imparted by the benzoselenadiazole core suggest that its derivatives will continue to be a fertile ground for research in materials science and medicinal chemistry.

References

-

A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PubMed Central. Available at: [Link]

-

5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562. PubChem. Available at: [Link]

-

2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. MDPI. Available at: [Link]

-

A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. ResearchGate. Available at: [Link]

-

General procedure for the synthesis of benzothiazole derivatives. The Royal Society of Chemistry. Available at: [Link]

-

Benzoselenazole, 5-chloro-2-methyl- | C8H6ClNSe | CID 76273. PubChem. Available at: [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]

-

Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. PubMed Central. Available at: [Link]

-

Benzothiazole, 5-chloro-2-methyl-. NIST WebBook. Available at: [Link]

-

Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. Available at: [Link]

Sources

- 1. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. usbio.net [usbio.net]

- 5. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties [mdpi.com]

- 8. 5-METHYL-2,1,3-BENZOTHIADIAZOLE(1457-93-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-6-methyl-2,1,3-benzoselenodiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Selenadiazole Derivative

The field of medicinal chemistry continuously explores novel heterocyclic scaffolds to address unmet therapeutic needs. Among these, selenium-containing heterocyles are gaining considerable attention for their unique biological activities, including antioxidant, antitumor, and antiviral properties.[1][2] The compound 5-chloro-6-methyl-2,1,3-benzoselenodiazole, a member of the benzoselenadiazole family, represents a promising yet underexplored chemical entity. Its structural similarity to luminescent benzothiadiazole derivatives suggests potential applications in bioimaging and as a pharmacophore in drug design.[3]

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. In the absence of extensive published data on this specific molecule, this document serves as a roadmap, grounded in established principles of pharmaceutical sciences and regulatory expectations, most notably the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8] The methodologies detailed herein are designed to be robust, scientifically sound, and directly applicable to the preclinical and early-phase development of this and similar novel chemical entities.

We will delve into the theoretical underpinnings and practical execution of solubility and stability studies, providing not just protocols but the scientific rationale that drives them. This guide is intended to empower researchers to generate the critical data necessary to advance our understanding of this compound and unlock its full therapeutic potential.

Part 1: Physicochemical Profile of this compound

A foundational understanding of a compound's intrinsic properties is paramount before embarking on extensive solubility and stability profiling.

| Property | Value | Source |

| Molecular Formula | C7H5ClN2Se | PubChem CID: 14955562[9] |

| Molecular Weight | 231.55 g/mol | PubChem CID: 14955562[9] |

| CAS Number | 2255-94-9 | ChemicalBook[10], PubChem CID: 14955562[9] |

| Appearance | Solid | ChemicalBook[10] |

| Melting Point | 149-150 °C | ChemicalBook[10] |

| Predicted Boiling Point | 304.6±34.0 °C | ChemicalBook[10] |

| Predicted pKa | -0.06±0.50 | ChemicalBook[10] |

| Solubility | Soluble in Methanol | ChemicalBook[10] |

The predicted pKa suggests that this compound is a neutral compound under physiological pH conditions, which has significant implications for its solubility and permeability. Its solubility in methanol indicates a degree of lipophilicity.

Part 2: A Rigorous Approach to Solubility Assessment

Aqueous solubility is a critical determinant of a drug candidate's oral bioavailability and overall developability. The following sections outline a tiered approach to thoroughly characterize the solubility of this compound.

Thermodynamic Solubility in Biorelevant Media

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given medium. It is a crucial parameter for biopharmaceutical classification and for understanding the driving forces of dissolution.

Experimental Protocol: Shake-Flask Method (ICH Harmonised Guideline)

-

Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).

-

Compound Addition: Add an excess of this compound to each buffer in sealed glass vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Causality Behind Experimental Choices:

-

The use of multiple pH media is critical as it mimics the physiological pH range of the gastrointestinal tract, providing insights into where the drug is likely to dissolve in vivo.

-

The extended equilibration time in the shake-flask method ensures that the measured solubility is the true thermodynamic solubility, not a kinetically limited value.

Kinetic Solubility in Early Discovery

Kinetic solubility assays are higher-throughput methods often employed in the early stages of drug discovery to rank compounds. They measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Experimental Protocol: Nephelometric or Turbidimetric Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Precipitation Detection: Monitor the solutions for the formation of a precipitate using a nephelometer or a plate reader capable of measuring turbidity.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Trustworthiness of the Protocol: This method includes positive and negative controls (a known insoluble and a known soluble compound, respectively) to validate each experimental run.

Diagram of the Solubility Assessment Workflow

Caption: Workflow for Forced Degradation and Long-Term Stability Studies.

Part 4: Conclusion and Future Directions

The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical step in its journey from a novel chemical entity to a potential therapeutic agent. The proposed studies will provide a robust dataset to understand its physicochemical behavior, guide formulation development, and ensure the quality and safety of the drug substance. While this guide provides a comprehensive framework, it is imperative that all analytical methods used are fully validated according to ICH Q2(R1) guidelines to ensure the integrity of the data generated. Future work should focus on elucidating the structure of any identified degradation products and investigating their potential toxicological impact. The insights gained from these studies will be invaluable for the successful development of this compound and other promising selenium-containing heterocycles.

References

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: [Link]

-

ICH STABILITY TESTING GUIDELINES - SNS Courseware. Available from: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

-

Ich guideline for stability testing | PPTX - Slideshare. Available from: [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). Available from: [Link]

-

5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562 - PubChem. Available from: [Link]

-

Homolytic substitution on selenium: formation of selenium-containing heterocycles by direct carbon–selenium bond formation - Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available from: [Link]

-

Elemental Selenium in the Synthesis of Selenaheterocycles - MDPI. Available from: [Link]

-

A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PubMed Central. Available from: [Link]

-

5-CHLORO-6-METHYL-2,1,3-BENZOTHIADIAZOLE | CAS 50636-02-7. Available from: [Link]

-

Forced degradation studies - MedCrave online. Available from: [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. Available from: [Link]

-

Biologically significant selenium-containing heterocycles | Request PDF - ResearchGate. Available from: [Link]

-

Incorporating Selenium into Heterocycles and Natural Products From Chemical Properties to Pharmacological Activities | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. snscourseware.org [snscourseware.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Ich guideline for stability testing | PPTX [slideshare.net]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 2255-94-9 [m.chemicalbook.com]

A Technical Guide to the Determination of Fluorescence Quantum Yield for 5-Chloro-6-Methyl-2,1,3-Benzoselenodiazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the accurate determination of the fluorescence quantum yield (Φf) of 5-chloro-6-methyl-2,1,3-benzoselenodiazole. Benzotriazole derivatives, including the benzoselenodiazole scaffold, are of significant interest in optoelectronics and bioimaging due to their unique photophysical properties.[1][2] The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3][4][5] An accurate Φf value is indispensable for evaluating the potential of a fluorophore in applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes in drug discovery. This document eschews a one-size-fits-all template, instead presenting a logical and scientifically rigorous workflow tailored to the specific class of this heterocyclic compound. We will detail the comparative (or relative) method, a robust and widely accessible technique that involves comparison against a well-characterized fluorescence standard.[6] Every step, from the selection of an appropriate standard and solvent to the final calculation, is explained with an emphasis on the underlying scientific principles to ensure the generation of trustworthy and reproducible data.

Foundational Principles: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf or QY) is the direct measure of a fluorophore's efficiency in converting absorbed light into emitted light. It is a dimensionless quantity, expressed by the ratio:

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

While absolute methods for determining Φf exist, utilizing complex instrumentation like an integrating sphere to directly measure photon flux, the relative method offers a more accessible yet highly accurate alternative for transparent solutions.[3][7][8] This guide focuses on the relative method, which benchmarks the fluorescence intensity of the test compound (the "sample") against a "standard" with a precisely known and stable quantum yield.[9]

The core assumption of the relative method is that if a standard and a sample have identical absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons.[10] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The working equation, which accounts for differences in solvent and absorbance, is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²) [11]

Where:

-

Φₓ and Φₛₜ are the fluorescence quantum yields of the sample and standard, respectively.

-

Gradₓ and Gradₛₜ are the gradients obtained from a plot of integrated fluorescence intensity versus absorbance for the sample and standard.

-

nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).

This gradient-based approach is superior to a single-point measurement as it validates the linear relationship between absorbance and emission, minimizing errors and confirming the absence of inner filter effects across a range of concentrations.[11]

Pre-Experimental Design: The Causality Behind Methodological Choices

The integrity of a quantum yield measurement is predicated on meticulous planning. The choices made before the first cuvette is filled dictate the accuracy of the final result.

Selection of a Suitable Fluorescence Standard

The choice of the reference standard is the most critical decision in the relative method, as the accuracy of the standard's Φf value directly propagates to the calculated Φf of the sample.[9]

Key Selection Criteria:

-

Spectral Overlap: The standard should ideally absorb and emit in a similar wavelength region as the this compound sample to minimize wavelength-dependent biases in instrument detection.[12]

-

High Photostability: The standard must not photodegrade under the experimental conditions.

-

Known and Stable Φf: The quantum yield of the standard must be well-documented, agreed upon in the literature, and not be highly sensitive to environmental conditions like temperature.[12]

Recommended Standard for Benzoderivatives: For compounds like benzoselenodiazoles that are typically excited in the UV or blue region of the spectrum, Quinine Sulfate is a universally accepted and well-characterized standard.[13][14][15]

-

Standard: Quinine sulfate dihydrate

-

Solvent: 0.1 M Perchloric Acid (HClO₄)

-

Accepted Φf: 0.60

-

Rationale: Recent studies have demonstrated that quinine in 0.1 M perchloric acid exhibits a quantum yield that is remarkably stable across a range of temperatures (20-45°C), unlike the more commonly used 0.05 M sulfuric acid solution, which shows significant temperature dependence.[16] This makes it a more robust and reliable choice for ensuring inter-lab reproducibility.

Solvent and Sample Purity

The photophysical properties of a fluorophore can be highly sensitive to its environment.

-

Solvent Choice: Always use spectroscopic (or HPLC) grade solvents. The solvent must be able to dissolve the sample and the standard, be transparent at the excitation and emission wavelengths, and be checked for any background fluorescence.[10] To ensure a valid comparison, it is strongly recommended to use the same solvent for both the standard and the sample, which simplifies the calculation by making the refractive index term (nₓ²/nₛₜ²) equal to 1.[17]

-

Solvent Purity Check: Before preparing solutions, run a fluorescence scan of the pure solvent at the intended excitation wavelength to ensure it is free from fluorescent impurities.

-

Compound Purity: The purity of this compound is paramount. Impurities can have their own fluorescent signatures, leading to erroneous results.

Mitigating the Inner Filter Effect

At high concentrations, the accuracy of fluorescence measurements is compromised by the "inner filter effect." This phenomenon has two components:

-

Primary Inner Filter Effect: The high concentration of fluorophores at the front of the cuvette absorbs a significant portion of the excitation light, preventing uniform illumination of the entire sample.

-

Secondary Inner Filter Effect (Re-absorption): Emitted fluorescence photons are re-absorbed by other fluorophore molecules in the light path, distorting the emission spectrum and reducing the measured intensity.

The Golden Rule: To avoid these non-linear effects, all absorbance measurements at the excitation wavelength (and across the entire emission range) in a standard 1 cm cuvette must be kept below 0.1 A.U. [4][10][12] The experimental protocol below is designed around this principle.

Experimental Protocol: A Self-Validating Workflow

This protocol employs a dilution series to generate a gradient plot, a method that inherently validates the quality of the data by confirming linearity.

Instrumentation

-

UV-Visible Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Equipped with excitation and emission monochromators and a detector (e.g., a photomultiplier tube). The instrument must have the capability to produce spectrally corrected emission data.

Solution Preparation

-

Stock Solutions: Prepare a stock solution of the reference standard (Quinine Sulfate in 0.1 M HClO₄) and the test sample (this compound in the chosen solvent) with an absorbance of approximately 0.5-1.0 at the desired excitation wavelength.

-

Dilution Series: From each stock solution, prepare a series of at least five dilutions. The concentrations should be chosen such that the absorbance values at the excitation wavelength are approximately 0.02, 0.04, 0.06, 0.08, and 0.1.[10] Prepare a "blank" solution containing only the pure solvent for each series.

Spectroscopic Measurements

The following workflow diagram illustrates the overall experimental process.

Caption: Experimental workflow for relative quantum yield determination.

Step-by-Step Measurement Procedure:

-

Select Excitation Wavelength (λex): Choose a wavelength where both the sample and standard have significant absorbance. It is crucial to use the same λex for all subsequent measurements of both the standard and the sample.

-

Absorbance Measurement:

-

Set the spectrophotometer to zero using the blank solvent cuvette.

-

For each dilution of both the sample and the standard, record the full absorbance spectrum.

-

Note the precise absorbance value at the chosen λex for each solution.

-

-

Fluorescence Measurement:

-

Critical: Use the exact same instrument settings (e.g., excitation and emission slit widths, scan speed, detector voltage) for all measurements, including the sample and standard series.[10] Changing any parameter between samples will invalidate the results.

-

Place the blank solvent cuvette in the spectrofluorometer and record an emission spectrum to ensure no background signal is present.

-

For each dilution of the sample and the standard, record the fully corrected fluorescence emission spectrum.

-

-

Data Integration:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the total area under the emission curve). Most instrument software packages have a built-in function for this.

-

Data Analysis and Interpretation

Plotting and Gradient Extraction

-

For both the standard and the sample, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).

-

Perform a linear regression (fit a straight line) for each data set. The plot should be linear and pass through the origin. A deviation from linearity, especially at higher concentrations, indicates the onset of inner filter effects or aggregation, invalidating those data points.

-

The slope of the resulting line is the gradient (Grad) for the sample (Gradₓ) and the standard (Gradₛₜ).

Caption: Relationship of inputs for the quantum yield calculation.

Sample Data and Calculation

Let's assume the following data were collected for this compound in ethanol against a Quinine Sulfate standard in 0.1 M HClO₄. For this example, we will assume different solvents to illustrate the use of the refractive index term.

Table 1: Experimental Data for Gradient Determination

| Sample | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |

| Quinine Sulfate | ||

| Dilution 1 | 0.021 | 1,550,000 |

| Dilution 2 | 0.040 | 2,980,000 |

| Dilution 3 | 0.062 | 4,610,000 |

| Dilution 4 | 0.081 | 6,030,000 |

| Dilution 5 | 0.099 | 7,390,000 |

| 5-Cl-6-Me-BSeD | ||

| Dilution 1 | 0.023 | 950,000 |

| Dilution 2 | 0.042 | 1,730,000 |

| Dilution 3 | 0.060 | 2,480,000 |

| Dilution 4 | 0.083 | 3,420,000 |

| Dilution 5 | 0.100 | 4,110,000 |

From linear regression of the plots (Intensity vs. Absorbance):

-

Gradient Standard (Gradₛₜ): 7.45 x 10⁷

-

Gradient Sample (Gradₓ): 4.10 x 10⁷

Table 2: Parameters for Quantum Yield Calculation

| Parameter | Value | Source / Citation |

| Φₛₜ (QY of Standard) | 0.60 | Standard value for Quinine Sulfate in 0.1 M HClO₄.[16] |

| Gradₛₜ (Gradient of Standard) | 7.45 x 10⁷ | From experimental plot |

| Gradₓ (Gradient of Sample) | 4.10 x 10⁷ | From experimental plot |

| nₛₜ (Refractive Index of 0.1 M HClO₄) | ~1.333 | (Value for water) |

| nₓ (Refractive Index of Ethanol) | 1.361 | Standard literature value |

Calculation:

Φₓ = 0.60 * ( (4.10 x 10⁷) / (7.45 x 10⁷) ) * (1.361² / 1.333²) Φₓ = 0.60 * (0.550) * (1.852 / 1.777) Φₓ = 0.330 * (1.042) Φₓ ≈ 0.34

The determined fluorescence quantum yield for this compound in this example is 0.34 . An error of ±10% is considered normal for this method.[10]

Conclusion

The determination of the fluorescence quantum yield is a cornerstone of photophysical characterization. By employing the relative method with a robust standard like quinine sulfate in 0.1 M perchloric acid and adhering to a protocol that mitigates common errors such as the inner filter effect, researchers can generate highly reliable and accurate data for novel fluorophores like this compound. The gradient-based approach described herein serves as a self-validating system, enhancing the trustworthiness of the results. This guide provides the necessary theoretical grounding and practical steps to empower researchers, scientists, and drug development professionals to confidently assess the luminescent efficiency of their compounds, enabling informed decisions in material science and medicinal chemistry.

References

-

Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

-

Beeby, A. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. Available at: [Link]

-

JASCO Global. (2021). Fluorescence quantum yield measurement. JASCO. Available at: [Link]

-

Fletcher, A. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology. Available at: [Link]

-

Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Application News No.A504. Available at: [Link]

-